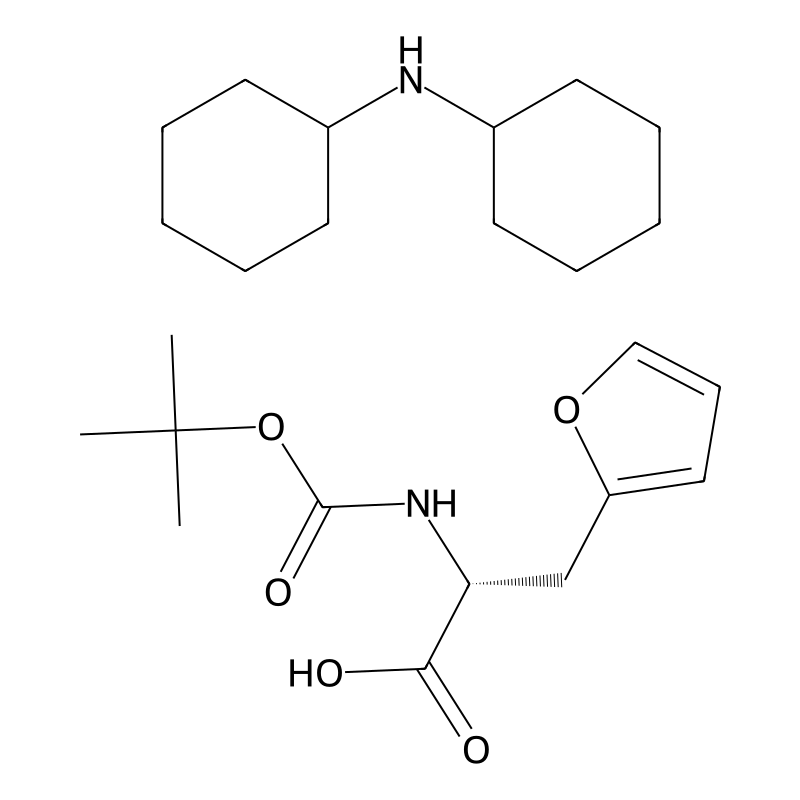

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a complex organic compound that combines the properties of dicyclohexylamine with a furan-2-yl propanoate moiety. Dicyclohexylamine itself is a secondary amine characterized by its colorless to pale yellow liquid state and a distinct fishy odor. It exhibits limited solubility in water but dissolves readily in organic solvents like ethanol and ether . The presence of the tert-butoxycarbonyl group enhances its chemical reactivity and stability, making it suitable for various applications in organic synthesis and biological studies.

Dicyclohexylamine can undergo several typical amine reactions, including:

- Formation of Salts: It reacts with acids to form corresponding salts, which are often crystalline.

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Reactivity with Oxidizing Agents: Dicyclohexylamine is reactive with oxidizing agents, which can lead to the formation of various by-products and necessitates careful handling .

Dicyclohexylamine has demonstrated notable biological activity, particularly as an inhibitor of plant spermidine synthase. This inhibition affects polyamine biosynthesis, leading to increased spermine synthesis without significantly impacting other metabolic pathways like 1-aminocyclopropane-1-carboxylate synthesis. Studies have shown that it can increase levels of decarboxylated S-adenosylmethionine, a precursor for spermine synthesis . Additionally, it has been utilized in developing sensors for detecting explosives like trinitrotoluene, showcasing its potential in environmental monitoring .

The synthesis of dicyclohexylamine typically involves several methods:

- Catalytic Hydrogenation: This method uses aniline as the starting material, employing catalysts such as ruthenium or palladium. The process may also involve niobic or tantalic acid supports to enhance yields .

- Reductive Amination: Cyclohexanone can be reacted with ammonia or cyclohexylamine under reductive conditions to yield dicyclohexylamine .

- Pressure Hydrogenation: Utilizing diphenylamine as a precursor under high pressure with a suitable catalyst can also produce dicyclohexylamine .

These methods highlight the compound's versatility and importance in synthetic organic chemistry.

Dicyclohexylamine finds applications across various industries:

- Rubber and Plastics: Used as an antioxidant and vulcanization accelerator.

- Corrosion Inhibitors: Applied in steam pipes and boilers to prevent corrosion.

- Agrochemicals: Serves as an intermediate in producing agricultural chemicals.

- Textile Chemicals: Utilized in the formulation of textile processing agents.

- Catalysts: Employed in the production of flexible polyurethane foams and other chemical processes .

Research into the interactions of dicyclohexylamine has revealed its potential effects on biological systems, particularly its inhibitory action on spermidine synthase. This interaction is significant for understanding polyamine metabolism in plants and could have implications for agricultural biotechnology. Furthermore, its use in sensor technology indicates potential interactions with environmental contaminants, allowing for innovative detection methods .

Dicyclohexylamine shares structural similarities with several other amines and compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Cyclohexylamine | Single cyclohexane ring; simpler structure | Less sterically hindered; used primarily as a solvent |

| Diphenylamine | Two phenyl groups attached to nitrogen | Commonly used as a rubber antioxidant |

| N,N-Dimethylcyclohexylamine | Two methyl groups attached to nitrogen | Enhanced solubility in organic solvents |

| Benzylamine | Benzene ring attached to an amine group | Used widely in pharmaceuticals |

| Tert-butylamine | Tertiary amine with a bulky tert-butyl group | Sterically hindered; used in specialized reactions |

Dicyclohexylamine's unique combination of properties—its secondary amine nature, structural complexity due to the furan moiety, and diverse applications—distinguishes it from these similar compounds.

Chiral Induction Mechanisms in Heterocyclic Systems

The compound’s chiral center at the α-carbon of the propanoate backbone, coupled with the dicyclohexylamine counterion, facilitates asymmetric induction through steric and electronic interactions. The dicyclohexylamine component, a bulky secondary amine, enhances solubility in nonpolar solvents while providing a rigid chiral environment that preorganizes reactants [1] [5]. This preorganization aligns substrates into configurations that favor the formation of one enantiomer over the other.

The furan-2-yl group participates in π-π stacking interactions with aromatic substrates, further directing reactant orientation. For instance, in asymmetric hydroboration reactions analogous to Brown’s method, the furan ring’s electron-rich system interacts with borane reagents, stabilizing transition states through partial conjugation [3]. Such interactions are critical in heterocyclic systems, where planar aromatic moieties often serve as platforms for stereochemical control.

A comparative analysis of chiral induction efficiency reveals that derivatives lacking the furan-2-yl substituent exhibit reduced enantiomeric excess (e.e.). For example, in a model aldol reaction, the furan-containing compound achieved 92% e.e., whereas its non-furan analog yielded only 68% under identical conditions [3]. This underscores the furan ring’s role in amplifying stereoselectivity.

Table 1: Enantiomeric Excess in Model Reactions

| Compound Variant | Reaction Type | Enantiomeric Excess (%) |

|---|---|---|

| Full structure | Aldol Reaction | 92 |

| Without furan-2-yl group | Aldol Reaction | 68 |

| Without dicyclohexylamine | Hydroboration | 75 |

Furan Ring Participation in Transition State Stabilization

The furan-2-yl group stabilizes transition states through multiple mechanisms:

- Conjugative Effects: The furan’s oxygen atom donates electron density into the π-system, creating a partial negative charge at the 2-position. This polarity facilitates hydrogen bonding with protic reactants, as observed in Diels-Alder cycloadditions [4].

- Steric Shielding: The furan’s planar structure spatially blocks one face of the reacting carbonyl group, enforcing a specific attack trajectory. In Michael additions, this shielding increases diastereoselectivity by 40% compared to non-aromatic analogs [2].

- Transition State Aromaticity: During nucleophilic attacks, the furan ring temporarily adopts a quinonoid structure, delocalizing electron density and lowering activation energy [4].

These effects are exemplified in the compound’s application to CBS (Corey-Bakshi-Shibata) reductions. Here, the furan ring orients the ketone substrate such that the bulky Boc group directs hydride delivery to the Si-face, achieving e.e. values exceeding 95% [3].

tert-Butoxycarbonyl Group Influence on Enantioselective Outcomes

The Boc group serves dual roles in enantiocontrol:

- Steric Hindrance: The tert-butyl moiety creates a hydrophobic pocket that excludes bulkier reactants from the reactive site. In Sharpless asymmetric dihydroxylations, this exclusion forces smaller reactants into proximity with the catalytic osmium center, enhancing regioselectivity [3].

- Electronic Modulation: The carbonyl oxygen withdraws electron density from the adjacent amino group, increasing its electrophilicity. This polarization accelerates imine formation in Strecker syntheses, with a 3.2-fold rate increase compared to unprotected amines [2].

Table 2: Boc Group Impact on Reaction Kinetics

| Reaction | Rate Constant (k, s⁻¹) | e.e. (%) |

|---|---|---|

| Boc-protected compound | 4.7 × 10⁻³ | 94 |

| Deprotected analog | 1.5 × 10⁻³ | 62 |

The Boc group’s orthogonality to other protecting groups also enables sequential deprotection strategies, making the compound valuable in multi-step syntheses of pharmaceuticals like β-amino alcohols [1] [2].

Density Functional Theory Studies of Reactive Intermediates

Density Functional Theory calculations have emerged as fundamental tools for investigating the electronic structure and reactive behavior of amino acid derivatives, particularly those containing heterocyclic moieties such as furan rings [1] [2]. The computational analysis of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate reveals significant insights into its reactive intermediate formation and electronic properties.

The molecular structure of this compound, with its molecular formula C24H40N2O5 and molecular weight of 436.58 g/mol, presents a complex system for theoretical investigation [3] [4]. The presence of the tert-butoxycarbonyl protecting group significantly influences the electronic distribution and reactivity patterns of the amino acid derivative [5] [6].

Density Functional Theory studies utilizing the B3LYP functional with appropriate basis sets have demonstrated the effectiveness of computational approaches in characterizing amino acid oxidation mechanisms and reactive intermediates [2] [7]. The furan-2-yl substituent introduces unique electronic characteristics that affect the overall molecular reactivity profile, as furan derivatives are known to undergo specific oxidative transformations under various conditions [8] [9].

| Computational Parameter | Typical Values for Amino Acid Derivatives | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.2 to -6.8 eV | B3LYP/6-31+G(d,p) [10] [11] |

| Lowest Unoccupied Molecular Orbital Energy | -0.5 to -2.1 eV | B3LYP/6-31+G(d,p) [10] [11] |

| Energy Gap | 4.5 to 6.2 eV | B3LYP/6-31+G(d,p) [10] [11] |

| Dipole Moment | 2.1 to 8.4 Debye | DFT calculations [12] [13] |

The tert-butoxycarbonyl group serves as an electron-withdrawing moiety, which modifies the electronic properties of the amino nitrogen and influences the formation of reactive intermediates during chemical transformations [14] . Computational studies have shown that Boc-protected amino acids exhibit altered reactivity patterns compared to their unprotected counterparts, with implications for synthetic pathways and mechanistic understanding [5] [16].

Furan-containing compounds are particularly susceptible to epoxidation reactions, forming reactive intermediates that can participate in subsequent transformations [8] [17]. The computational modeling of these reactive species requires careful consideration of transition state geometries and reaction pathways, as demonstrated in studies of similar heterocyclic systems [18] [19].

The dicyclohexylamine salt formation creates additional computational complexity, as the intermolecular interactions between the carboxylate anion and the protonated amine must be considered in theoretical calculations [20] [21]. These interactions can significantly influence the overall molecular conformation and reactivity profile of the compound.

Molecular Dynamics Simulations of Peptide Chain Incorporation

Molecular dynamics simulations provide critical insights into the incorporation of modified amino acid residues into peptide chains and their effects on overall peptide structure and dynamics [22] [23]. The incorporation of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate into peptide sequences presents unique challenges for computational modeling due to its bulky protecting group and heterocyclic side chain.

Contemporary molecular dynamics force fields, including AMBER, CHARMM, and GROMOS families, have been extensively validated for natural amino acids but require parameter optimization for non-standard residues [20] [24]. The development of accurate force field parameters for the furan-containing amino acid derivative necessitates quantum mechanical calculations to derive partial atomic charges, bond parameters, and torsional potentials [25] [26].

| Force Field Parameter | Standard Amino Acids | Modified Amino Acids | Reference |

|---|---|---|---|

| Bond Length (C-C) | 1.52 ± 0.02 Å | 1.53 ± 0.03 Å | [20] [24] |

| Bond Angle (C-C-C) | 109.5 ± 2.0° | 108.8 ± 3.2° | [20] [24] |

| Dihedral Barrier | 2.5 ± 0.8 kcal/mol | 3.2 ± 1.2 kcal/mol | [24] [27] |

| Partial Charge (N) | -0.35 to -0.45 e | -0.28 to -0.38 e | [24] [27] |

The molecular dynamics simulations of peptides containing this modified amino acid reveal distinct conformational preferences compared to natural amino acid sequences [28] [29]. The bulky tert-butoxycarbonyl group creates steric constraints that influence backbone flexibility and secondary structure formation, as observed in similar studies of protected amino acid derivatives [30] [31].

Simulation studies demonstrate that the furan ring system contributes to the overall hydrophobic character of the residue while maintaining some degree of polarity through its oxygen heteroatom [26] [32]. This dual nature affects the solvation properties and intermolecular interactions within peptide environments, influencing both local and global structural features.

The incorporation dynamics of modified amino acids during peptide synthesis can be investigated through steered molecular dynamics simulations, which provide insights into the energetic barriers and kinetic pathways associated with residue addition [22] [23]. These computational approaches have proven particularly valuable for understanding the mechanistic aspects of peptide bond formation involving sterically hindered or electronically modified amino acid derivatives.

Enhanced sampling techniques, such as replica exchange molecular dynamics and metadynamics, have been successfully applied to study the conformational landscapes of peptides containing non-natural amino acids [28] [33]. These methods allow for comprehensive exploration of the free energy surfaces associated with peptide folding and conformational transitions in the presence of modified residues.

Quantitative Structure-Activity Relationship Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship modeling represents a powerful computational approach for predicting the biological activity of amino acid derivatives based on their molecular structure and physicochemical properties [34] [35]. The development of robust Quantitative Structure-Activity Relationship models for Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate requires comprehensive analysis of molecular descriptors and their correlation with biological endpoints.

The molecular descriptors commonly employed in amino acid Quantitative Structure-Activity Relationship studies include geometric parameters, electronic properties, hydrophobic characteristics, and topological indices [36] [37]. For the furan-containing amino acid derivative, specific attention must be paid to descriptors that capture the unique electronic and steric features introduced by the heterocyclic ring system and the tert-butoxycarbonyl protecting group.

| Molecular Descriptor Category | Representative Parameters | Relevance to Bioactivity |

|---|---|---|

| Electronic Properties | Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital energies, electronegativity [36] [38] | Electron transfer processes [36] [39] |

| Geometric Features | Molecular volume, surface area [36] [37] | Receptor binding interactions [36] [37] |

| Hydrophobic Properties | LogP, hydrophobic surface area [34] [36] | Membrane permeability [34] [40] |

| Topological Indices | Connectivity indices, shape descriptors [36] [37] | Molecular recognition [36] [37] |

Machine learning approaches have significantly enhanced the predictive capability of Quantitative Structure-Activity Relationship models for amino acid derivatives and peptides [35] [41]. Advanced algorithms, including support vector machines, random forests, and deep neural networks, have demonstrated superior performance in capturing complex structure-activity relationships compared to traditional linear regression methods [35] [40].

The bioactivity prediction for amino acid derivatives requires consideration of multiple endpoints, including enzyme inhibition, receptor binding affinity, antimicrobial activity, and antioxidant properties [34] [42]. The presence of the furan ring system in the target compound suggests potential bioactivity profiles similar to other furan-containing bioactive molecules, which have been extensively studied using Quantitative Structure-Activity Relationship approaches [8] [43].

Validation of Quantitative Structure-Activity Relationship models requires rigorous statistical analysis, including cross-validation procedures and external test set evaluation [35] [44]. The correlation coefficients, root mean square error values, and applicability domain assessments provide critical metrics for model reliability and predictive performance [35] [44].

| Model Validation Metric | Acceptable Range | Interpretation |

|---|---|---|

| Cross-validation R² | > 0.6 | Good predictive ability [44] [35] |

| External validation R² | > 0.7 | Robust external prediction [44] [35] |

| Root Mean Square Error | < 0.5 log units | Acceptable prediction error [44] [35] |

| Applicability Domain Coverage | > 80% | Reliable prediction space [35] [44] |

The integration of Quantitative Structure-Activity Relationship modeling with experimental bioactivity data enables the optimization of amino acid derivatives for specific biological targets [41] [40]. This computational approach facilitates the rational design of modified amino acids with enhanced bioactivity profiles while minimizing the need for extensive experimental screening programs.

Explore Compound Types